Pentaerythritol propoxylate

Description

Properties

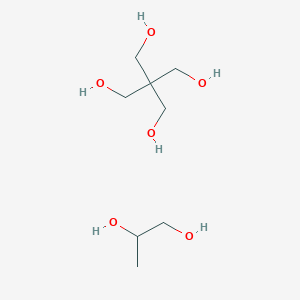

Molecular Formula |

C8H20O6 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol;propane-1,2-diol |

InChI |

InChI=1S/C5H12O4.C3H8O2/c6-1-5(2-7,3-8)4-9;1-3(5)2-4/h6-9H,1-4H2;3-5H,2H2,1H3 |

InChI Key |

ZCHGODLGROULLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)O.C(C(CO)(CO)CO)O |

Synonyms |

pentaerythritol propoxylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pentaerythritol Propoxylate for Researchers and Scientists

CAS Number: 9051-49-4

This technical guide provides a comprehensive overview of pentaerythritol propoxylate, a valuable branched polymer for various scientific applications. The information is specifically tailored for researchers, scientists, and drug development professionals, with a focus on its physicochemical properties, synthesis, and key experimental applications.

Physicochemical Properties of this compound

This compound is a viscous liquid whose properties can vary depending on the degree of propoxylation.[1] The data presented below corresponds to a common commercially available form with an average molecular weight of approximately 426 g/mol .

| Property | Value |

| CAS Number | 9051-49-4 |

| Molecular Formula (example) | C22H48O12[2][3] |

| Average Molecular Weight (Mn) | ~426 g/mol [1][4] |

| Appearance | Viscous liquid[1][4] |

| Density | 1.05 g/mL at 25 °C[1][2][3] |

| Boiling Point | >300 °C[1][2][3] |

| Flash Point | 192 °C (377.6 °F) - closed cup[1] |

| Refractive Index | n20/D 1.464[1][4] |

| Solubility | Miscible with water[5] |

| XLogP3 | -1.6[2] |

| Hydrogen Bond Donor Count | 4[2] |

| Hydrogen Bond Acceptor Count | 8[2] |

| Rotatable Bond Count | 20[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the propoxylation of pentaerythritol.[6] This process involves the ring-opening addition of propylene oxide to the hydroxyl groups of pentaerythritol.

Experimental Protocol for Synthesis

A general method for the synthesis of this compound is described in the patent literature and involves the following steps:[6]

-

Charging the Reactor: Pentaerythritol and a catalyst, such as dimethylaminoethanol, are added to a reaction vessel.

-

Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen, to prevent side reactions.

-

Heating and Stirring: The mixture is stirred and heated to a reaction temperature of 110-140 °C.

-

Addition of Propylene Oxide: Propylene oxide is continuously added to the reaction mixture while maintaining the temperature and stirring. The reaction is carried out under a pressure of -0.095 to 0.35 MPa.

-

Reaction Completion: The reaction is allowed to proceed until the desired degree of propoxylation is achieved. The resulting product is this compound.

This method allows for the direct synthesis of the product without the need for extensive post-reaction purification.[6]

Applications in Research and Drug Development

A significant application of this compound in the research and drug development sector is its use as a crystallization agent for macromolecules, particularly proteins.[5][7][8] Its branched polymer structure provides a unique chemical environment that can promote the formation of well-ordered, high-resolution diffraction-quality crystals, which are essential for determining the three-dimensional structure of proteins.[8][9] This is a critical step in structure-based drug design.

This compound has been successfully used to crystallize a variety of proteins, including the phosphate transporter (PiPT), aggregation suppressing protein A (AgsA), and the 2-methylcitrate dehydratase.[2][7][8][10]

Experimental Protocol: Protein Crystallization using the Hanging-Drop Vapor Diffusion Method

The following is a detailed protocol for the use of this compound as a precipitant in protein crystallization, adapted from methodologies described in the literature.[5]

-

Preparation of Stock Solutions:

-

Prepare a buffered 50% (v/v) stock solution of this compound. The choice of buffer and pH will be protein-dependent.

-

Prepare the purified protein sample at a suitable concentration (typically 5-15 mg/mL) in an appropriate buffer.

-

-

Setting up the Crystallization Experiment:

-

This protocol utilizes the hanging-drop vapor diffusion method.

-

Pipette 500 µL of the reservoir solution (containing a specific concentration of this compound, buffer, and any necessary additives) into the well of a crystallization plate.

-

On a siliconized glass coverslip, mix 1-2 µL of the protein solution with an equal volume of the reservoir solution.

-

Invert the coverslip and place it over the well, sealing it with grease to create a closed system.

-

-

Incubation and Observation:

-

Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

-

Periodically observe the drops under a microscope for the formation of crystals over several days to weeks.

-

-

Cryoprotection:

-

A notable advantage of this compound is that it can also act as a cryoprotectant.[9][10] This means that for X-ray diffraction analysis at cryogenic temperatures, crystals grown in solutions containing a high concentration of this compound may not require an additional cryoprotectant step before being flash-cooled in liquid nitrogen.[10]

-

Safety and Toxicology

This compound is generally considered to have low toxicity.[9] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.

| Toxicological Endpoint | Result |

| Acute Oral Toxicity (LD50, rat) | > 2,500 mg/kg |

| Acute Dermal Toxicity (LD50, rat) | > 2,000 mg/kg |

| Skin Corrosion/Irritation (rabbit) | No skin irritation |

| Serious Eye Damage/Irritation (rabbit) | No eye irritation |

| Skin Sensitization (mouse) | Does not cause skin sensitization |

| Germ Cell Mutagenicity (Ames test) | Negative |

Diagrams

Protein Crystallization Workflow

The following diagram illustrates the general workflow for protein crystallization using this compound as a precipitant.

Caption: A flowchart of the protein crystallization process.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102320936A - Synthesis method for pentaerythritol ethyoxyl or propyl compound - Google Patents [patents.google.com]

- 3. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. What is the application of pentaerythritol in various industries? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 7. This compound | 9051-49-4 [chemicalbook.com]

- 8. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Pentaerythritol Propoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol propoxylate is a branched polyether polyol synthesized by the propoxylation of pentaerythritol. Its unique star-shaped architecture, terminating in multiple hydroxyl groups, imparts a range of desirable chemical and physical properties. These characteristics have led to its application in various fields, notably as a crystallization agent for macromolecules in structural biology, a field critical to drug development.[][2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its characterization, and logical workflows relevant to its synthesis and analysis.

Chemical and Physical Properties

This compound is not a single molecular entity but rather a family of oligomers, with properties dependent on the degree of propoxylation. The notation "(x/y PO/OH)" indicates the average number of propylene oxide (PO) units per hydroxyl (OH) group of the pentaerythritol core. This variability is reflected in the range of reported molecular weights and other physical properties.

General Properties

| Property | Value | Source(s) |

| Physical Form | Viscous liquid | [4][5][6][7] |

| Appearance | Clear to light-colored | [][8] |

| Odor | Characteristic | [8] |

Tabulated Physical and Chemical Data

Different grades of this compound are commercially available, distinguished by their average molecular weight and degree of propoxylation. The following tables summarize the reported properties for common variants.

Table 1: Properties of this compound (Average Mn ~426 g/mol )

| Property | Value | Source(s) |

| Average Molecular Weight (Mn) | ~426 g/mol | [4][5][6][7][9] |

| Density | 1.05 g/mL at 25 °C | [][2][4][5][6][7] |

| Boiling Point | >300 °C | [][2][4][5][6][7][8][10] |

| Flash Point | 192 °C (377.6 °F) - closed cup | [6][8] |

| Refractive Index (n20/D) | 1.464 | [][2][4][5][6][7] |

| Hydrogen Bond Donor Count | 6 | [11] |

| Hydrogen Bond Acceptor Count | 6 | [11] |

| Rotatable Bond Count | 20 | [] |

| Topological Polar Surface Area | 118 Ų | [] |

Table 2: Properties of this compound (Average Mn ~505-629 g/mol )

| Property | Value | Source(s) |

| Average Molecular Weight (Mn) | ~504.61 g/mol | [][2][10] |

| Average Molecular Weight (Mn) | ~629 g/mol | [2] |

| Melting Point | 246-248 °C | [2][10] |

| Vapor Pressure | 1.22E-13 mmHg at 25°C | [2] |

Synthesis and Logical Workflow

The synthesis of this compound involves the base-catalyzed addition of propylene oxide to pentaerythritol. The degree of propoxylation is controlled by the stoichiometry of the reactants.

Synthesis Pathway

The following diagram illustrates the general synthesis route for this compound.

Caption: Synthesis of this compound from its precursors.

Experimental Protocols

The characterization of this compound relies on standard analytical techniques for polymers. Below are detailed methodologies for determining key properties.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Gel permeation chromatography separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution.[12][13][14]

Methodology:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., tetrahydrofuran, THF) to a known concentration.[14] Ensure complete dissolution.

-

System Configuration: The GPC system should be equipped with a pump, injector, a series of columns packed with porous gel beads, and a detector (typically a refractive index detector).[14][15]

-

Calibration: Create a calibration curve using a series of narrow-polydispersity polymer standards (e.g., polystyrene) of known molecular weights.[16]

-

Analysis: Inject the prepared sample solution into the GPC system. The molecules will elute from the columns at different times, with larger molecules eluting first.[13][16]

-

Data Processing: The elution profile is used to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by comparing the sample's elution times to the calibration curve.[16]

Measurement of Dynamic Viscosity

Viscosity provides insight into the flow behavior of the polymer and is related to its molecular weight.[17] An Ubbelohde-type capillary viscometer is commonly used for dilute polymer solutions.[18][19]

Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of this compound in a suitable solvent at various known concentrations.[18]

-

Temperature Control: Place the viscometer in a constant temperature water bath until thermal equilibrium is reached, as viscosity is highly temperature-dependent.[18]

-

Measurement of Flow Time: Measure the time it takes for a specific volume of the polymer solution to flow through the capillary of the viscometer.[19] Repeat this for each concentration and for the pure solvent.

-

Calculations:

-

Relative Viscosity (η_rel): The ratio of the flow time of the solution to the flow time of the pure solvent.

-

Specific Viscosity (η_sp): η_rel - 1.

-

Reduced Viscosity (η_red): η_sp / concentration.

-

Inherent Viscosity (η_inh): ln(η_rel) / concentration.

-

-

Intrinsic Viscosity ([η]): Plot the reduced and inherent viscosities against concentration and extrapolate to zero concentration. The y-intercept gives the intrinsic viscosity, which is related to the polymer's molecular weight through the Mark-Houwink equation.[20]

Determination of Hydroxyl Value

The hydroxyl value is a measure of the concentration of hydroxyl groups in the polymer and is expressed as the milligrams of potassium hydroxide (KOH) equivalent to the hydroxyl content of one gram of the substance.[21]

Methodology (based on acetylation): [21]

-

Acetylation: Accurately weigh the this compound sample into a flask. Add a known excess of acetic anhydride in pyridine solution to acetylate the hydroxyl groups.[21][22]

-

Reaction: Heat the mixture to ensure complete reaction.[23]

-

Hydrolysis of Excess Reagent: Add a known amount of water to hydrolyze the unreacted acetic anhydride into acetic acid.[21]

-

Titration: Titrate the resulting acetic acid with a standardized solution of potassium hydroxide to a phenolphthalein endpoint.[21][22][23]

-

Blank Determination: Perform a blank titration without the sample to determine the total amount of acetic acid formed from the initial amount of acetic anhydride.[22]

-

Calculation: The hydroxyl value is calculated based on the difference in the volume of KOH solution required for the sample and the blank, the weight of the sample, and the normality of the KOH solution.[21] An acid value correction may be necessary if the sample itself is acidic.[21]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of this compound.

Caption: Workflow for the chemical characterization of this compound.

Applications in Drug Development

The primary application of this compound in the pharmaceutical and biotechnology sectors is as a crystallization agent for proteins and other biological macromolecules.[][3][4][7] Its branched structure and amphipathic nature can help to create a suitable environment for crystal nucleation and growth, which is a critical step in determining the three-dimensional structure of drug targets through X-ray crystallography.[24] Furthermore, it has been noted to act as a cryoprotectant, protecting the crystals during flash-cooling for data collection.[24]

Conclusion

This compound is a versatile polyether polyol with properties that are highly dependent on its degree of propoxylation. A thorough understanding and characterization of its molecular weight, viscosity, and hydroxyl content are essential for its effective application, particularly in the precise and sensitive field of macromolecular crystallization for drug discovery and development. The standardized protocols outlined in this guide provide a robust framework for the quality control and characterization of this important chemical compound.

References

- 2. lookchem.com [lookchem.com]

- 3. This compound | 9051-49-4 [chemicalbook.com]

- 4. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. chemos.de [chemos.de]

- 9. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound CAS#: 9051-49-4 [m.chemicalbook.com]

- 11. This compound | C8H20O6 | CID 16212716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Polymer Molecular Weight Determination [intertek.com]

- 13. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]

- 14. GPC for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 15. aimplas.net [aimplas.net]

- 16. resolvemass.ca [resolvemass.ca]

- 17. polymersolutions.com [polymersolutions.com]

- 18. ijareeie.com [ijareeie.com]

- 19. users.metu.edu.tr [users.metu.edu.tr]

- 20. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 21. Hydroxyl value - Wikipedia [en.wikipedia.org]

- 22. Determination of Hydroxyl Value | Pharmaguideline [pharmaguideline.com]

- 23. digicollections.net [digicollections.net]

- 24. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentaerythritol Propoxylate: A Technical Guide to its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and chemical formula of pentaerythritol propoxylate. Given its polymeric nature, this compound does not have a single molecular weight but rather a distribution of weights depending on the extent of propoxylation. This document consolidates available data, outlines methodologies for its characterization, and presents visual representations of its structure and analytical workflows.

Molecular Weight and Formula

This compound is a branched polyether polyol synthesized by the propoxylation of pentaerythritol. The final molecular weight is contingent on the number of propylene oxide (PO) units that are added to the four hydroxyl groups of the pentaerythritol core. This variability is often expressed in commercial products with a designation such as "(n/m PO/OH)," where 'n' represents the average number of PO units and 'm' is the number of terminal hydroxyl groups (which is typically 4 for this molecule).

The generalized chemical formula for this compound is C[CH₂(OCH₂CH(CH₃))ₙOH]₄.[1][2] The degree of polymerization, 'n', can vary, leading to a range of molecular weights.

Data Summary

The following table summarizes the molecular weight and formula for various forms of this compound found in commercially available products and chemical databases.

| Designation | Average Molecular Weight (Mn) ( g/mol ) | Molecular Formula | Source(s) |

| This compound | 212.24 | C₈H₂₀O₆ | [3][4] |

| This compound (5/4 PO/OH) | ~426 | Not specified | [1][2][5][6] |

| This compound (5/4 PO/OH) | 504.61 | C₂₂H₄₈O₁₂ | [7][8][9] |

| This compound (17/8 PO/OH) | ~629 | Not specified | [8][9] |

Note: The discrepancy in molecular weight for the (5/4 PO/OH) designation may arise from different manufacturing processes or analytical methods used by various suppliers.

Experimental Protocols for Molecular Weight Determination

Determining the molecular weight of a polymer like this compound requires specialized analytical techniques. While specific protocols for this exact molecule are proprietary to manufacturers, the following are standard methods employed for the characterization of polyols and polyethers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is a widely used technique to determine the molecular weight distribution of polymers.[10][11][12]

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., tetrahydrofuran - THF).

-

Instrumentation: A GPC/SEC system equipped with a pump, injector, a series of columns packed with porous gel, and a detector (typically a refractive index detector for polyols) is used.[11]

-

Separation: The sample solution is injected into the mobile phase, which flows through the columns. Larger molecules elute first as they are excluded from the pores of the gel, while smaller molecules penetrate the pores and have a longer elution time.[12]

-

Calibration: The system is calibrated using polymer standards of known molecular weights (e.g., polystyrene standards). A calibration curve of log(molecular weight) versus elution time is generated.[10]

-

Data Analysis: The elution profile of the this compound sample is compared to the calibration curve to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailed structural elucidation and can be used to determine the number-average molecular weight through end-group analysis.[1][2][13]

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

-

End-Group Analysis: The ¹H NMR spectrum is used to identify the signals corresponding to the terminal hydroxyl protons and the protons of the repeating propylene oxide units. By integrating the areas of these respective signals, the ratio of end-groups to repeating units can be calculated, which allows for the determination of the average degree of polymerization and subsequently, the number-average molecular weight (Mn).[14]

Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI), can be used to determine the molecular weight distribution of polymers.[7][15][16]

Methodology:

-

Sample Preparation: The this compound sample is mixed with a suitable matrix (for MALDI) or dissolved in an appropriate solvent with a salt (for ESI) to facilitate ionization.

-

Ionization: The sample is ionized using either a laser (MALDI) or a high voltage (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., time-of-flight - TOF).

-

Data Analysis: The resulting spectrum shows a distribution of peaks, each corresponding to a polymer chain of a specific length. This data can be used to calculate the molecular weight averages (Mn and Mw).[16]

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for molecular weight determination.

Caption: Chemical structure of this compound.

Caption: Workflow for molecular weight determination.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]

- 3. measurlabs.com [measurlabs.com]

- 4. This compound | C8H20O6 | CID 16212716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. CN102320936A - Synthesis method for pentaerythritol ethyoxyl or propyl compound - Google Patents [patents.google.com]

- 10. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 11. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. azom.com [azom.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. discovery.researcher.life [discovery.researcher.life]

In-Depth Technical Guide to the Structure of Pentaerythritol Propoxylate Polymer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, synthesis, and characterization of pentaerythritol propoxylate polymers. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for the application and further development of these versatile polymers.

Core Structure and Chemical Properties

This compound is a branched polyether polyol. Its structure is centered around a neopentane core, with four hydroxyl groups of the pentaerythritol molecule serving as initiation sites for the propoxylation reaction. This results in a star-shaped polymer where each of the four arms consists of a polypropylene oxide (PPO) chain. The general chemical structure is C(CH₂[OCH(CH₃)CH₂]nOH)₄.

The terminal hydroxyl groups of the propoxylate chains are the primary sites for further chemical reactions, making these polymers valuable precursors in the synthesis of various materials, including polyurethanes. The number of propylene oxide units (n) can be varied to achieve a range of molecular weights and, consequently, different physical properties.

A hydroxypolyether, this compound consists of a hydroxy-poly(propylene oxide) chain attached to each of the methyl groups of neopentane.[1] It is frequently utilized in the crystallization of proteins.[1]

Physicochemical Properties

The physical and chemical properties of this compound are highly dependent on its molecular weight and the degree of propoxylation. Generally, these polymers are viscous liquids.

For a representative this compound with an average molecular weight (Mn) of approximately 426 g/mol , the following properties have been reported:

| Property | Value |

| Average Molecular Weight (Mn) | ~426 g/mol |

| Density (at 25 °C) | 1.05 g/mL[2][3] |

| Boiling Point | >300 °C[2][3] |

| Refractive Index (n20/D) | 1.464[2][3] |

| Hydroxyl Value | 510 - 540 mg KOH/g[4] |

| Form | Viscous liquid[2][3] |

| Flash Point | 192 °C (closed cup)[2] |

Synthesis of this compound

The synthesis of this compound is achieved through the ring-opening polymerization of propylene oxide, initiated by pentaerythritol in the presence of a catalyst.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: General Procedure for the Synthesis of Polyether Polyols

The following is a general laboratory-scale procedure for the synthesis of polyether polyols, which can be adapted for this compound.

-

Reactor Setup: A suitable reactor, typically a stainless steel autoclave, is charged with the initiator (pentaerythritol) and the catalyst (e.g., potassium hydroxide or a double metal cyanide complex).

-

Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove air and moisture. The reactor is then heated to the desired reaction temperature, typically between 115 °C and 140 °C.[5]

-

Monomer Addition: Propylene oxide is then continuously fed into the reactor. The feed rate is carefully controlled to manage the exothermic nature of the polymerization reaction and maintain a constant temperature and pressure.

-

Polymerization: The reaction mixture is stirred continuously to ensure homogeneity. The polymerization proceeds via the ring-opening of the propylene oxide and its addition to the hydroxyl groups of the pentaerythritol.

-

Reaction Completion and Purification: Once the desired amount of propylene oxide has been added, the reaction is allowed to continue for a period to ensure complete conversion. The resulting crude polyether polyol is then purified. If an alkaline catalyst is used, it is typically neutralized with an acid, and the resulting salts are removed by filtration. Any unreacted monomer is removed under vacuum.

Characterization of this compound

A suite of analytical techniques is employed to characterize the structure, molecular weight, and purity of this compound polymers.

Characterization Workflow

Caption: Characterization of this compound.

Gel Permeation Chromatography (GPC)

GPC is a crucial technique for determining the molecular weight distribution of polymers.

Experimental Protocol: GPC Analysis of Polyether Polyols

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, typically tetrahydrofuran (THF). The concentration is usually in the range of 1-5 mg/mL. The solution is filtered through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.

-

Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is used. A set of columns suitable for the analysis of low to medium molecular weight polymers, such as polystyrene-divinylbenzene (PS-DVB) columns, is employed.

-

Analysis Conditions:

-

Mobile Phase: Tetrahydrofuran (THF)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

-

Calibration: The system is calibrated using narrow molecular weight polystyrene or poly(methyl methacrylate) standards to generate a calibration curve of log(molecular weight) versus elution volume.

-

Data Analysis: The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve. This allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small drop of the viscous liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Instrumentation: A standard FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks include:

-

~3450 cm⁻¹: Broad peak corresponding to the O-H stretching of the terminal hydroxyl groups.[6]

-

2850-3000 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.[6]

-

~1100 cm⁻¹: Strong C-O-C stretching of the ether linkages in the polypropylene oxide chains.[6]

-

~1375 cm⁻¹ and ~1450 cm⁻¹: C-H bending vibrations.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymer and confirming its purity.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: A small amount of the polymer is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire the ¹H NMR spectrum.

-

Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks provide detailed structural information. For this compound, the ¹H NMR spectrum would be expected to show:

-

Signals in the region of 3.2-3.8 ppm corresponding to the protons of the CH and CH₂ groups in the ether linkages.[5]

-

A signal around 1.1-1.3 ppm for the methyl protons of the propylene oxide units.

-

Signals corresponding to the methylene protons of the pentaerythritol core.

-

A signal for the hydroxyl protons, the chemical shift of which can vary depending on the solvent and concentration.

-

Applications in Drug Development and Research

This compound polymers find applications in the pharmaceutical and biotechnology sectors, primarily due to their unique properties. A significant application is their use as a crystallization agent for macromolecules, such as proteins and enzymes. Their branched structure and the presence of multiple hydroxyl groups can aid in the formation of well-ordered crystals, which are essential for X-ray crystallography studies to determine the three-dimensional structure of these biomolecules.

Furthermore, these polymers can serve as precursors for the synthesis of biodegradable and biocompatible materials for drug delivery applications. The terminal hydroxyl groups can be functionalized to attach drugs or targeting moieties, and the polyether backbone can be designed to control the release profile of the encapsulated therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ペンタエリトリトールプロポキシラート(17/8 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]

- 3. ペンタエリトリトールプロポキシラート(17/8 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis of Polyether, Poly(Ether Carbonate) and Poly(Ether Ester) Polyols Using Double Metal Cyanide Catalysts Bearing Organophosphorus Complexing Agents | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Pentaerythritol Propoxylate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of pentaerythritol propoxylate solutions. Designed for professionals in research and drug development, this document details key physical characteristics, outlines standardized experimental protocols for their measurement, and presents data in a clear, comparative format.

This compound is a branched polymer with a pentaerythritol backbone, recognized for its utility as a crystallization agent for macromolecules like proteins and enzymes.[1][2][3][4][5] Its physical properties are crucial for understanding its behavior in various applications, including its role as a precipitant and cryoprotectant in crystallography.[4]

Core Physical and Chemical Properties

This compound is typically a viscous liquid at room temperature.[1][6][7][8][9] The properties can vary depending on the degree of propoxylation and the average molecular weight. The following tables summarize the key physical data available for common formulations.

General Properties

| Property | Value | Source(s) |

| CAS Number | 9051-49-4 | [1][7][8][10] |

| Appearance/Form | Viscous liquid, Powder | [1][6][7][8][9][10][11] |

| Molecular Weight (Avg. Mn) | ~426 g/mol | [1][5][7][8][9] |

| Molecular Formula (Example) | C22H48O12 | [3][10] |

Thermal and Optical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | >300 °C | (lit.) | [1][2][6][7][8][9][10] |

| Melting Point | 246-248 °C | [3][6] | |

| Flash Point | 192 °C (377.6 °F) | closed cup | [2][8][9][11] |

| Refractive Index | 1.464 | n20/D | [1][2][6][7][8][9][10] |

Density and Other Properties

| Property | Value | Conditions | Source(s) |

| Density | 1.05 g/mL | at 25 °C (lit.) | [1][2][6][7][8][9][10] |

| Density | 1.09 g/cm³ | at 20 °C | [11] |

| LogP | 0.22 | at 25 °C | [3][6] |

Experimental Protocols for Property Determination

Accurate characterization of this compound solutions requires standardized experimental methods. Below are detailed protocols for measuring key physical properties.

Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical characterization of a this compound solution.

Viscosity Measurement

The viscosity of polymer solutions is a measure of their resistance to flow and is related to the average molecular size of the polymer.

-

Methodology: ASTM D5225 - Standard Test Method for Measuring Solution Viscosity of Polymers with a Differential Viscometer.[1][3][5]

-

Apparatus: Differential viscometer, which uses a fluid analog of the Wheatstone Bridge.[3]

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent to a known concentration (e.g., 0.2-1.0 g/dL).[12] The polymer must dissolve completely without degradation.

-

Procedure:

-

Calibrate the viscometer using a standard viscosity reference material.

-

Introduce the solvent into the reference side and the polymer solution into the sample side of the viscometer.

-

Measure the differential pressure between the two capillaries, which is proportional to the viscosity difference.

-

-

Calculation: The results can be expressed as relative viscosity, specific viscosity, or intrinsic viscosity.[5][12]

-

-

Alternative Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids, using a calibrated glass capillary viscometer.[4][6][13][14][15]

Density Measurement

Density is a fundamental physical property necessary for converting kinematic viscosity to dynamic viscosity and for various quality control applications.

-

Methodology: ASTM D1480 - Standard Test Method for Density and Relative Density of Viscous Materials by Bingham Pycnometer.[2][9][16][17][18]

-

Apparatus: Bingham pycnometer, a constant-volume glass container.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it.

-

Fill the pycnometer with the this compound solution, taking care to avoid air bubbles.

-

Bring the pycnometer and its contents to the desired temperature (e.g., 20°C or 25°C) in a constant-temperature bath.

-

Adjust the liquid volume to the pycnometer's calibration mark.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

-

Calculation: The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a measure of how light propagates through a material and is useful for characterizing pure substances and mixtures.

-

Methodology: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[8][11][19][20][21]

-

Apparatus: A refractometer (manual or automatic) with a light source, typically a sodium D-line (589.3 nm).

-

Procedure:

-

Calibrate the instrument using a certified reference standard.

-

Place a few drops of the this compound solution onto the prism of the refractometer.

-

Allow the sample to reach thermal equilibrium with the instrument at the specified temperature (e.g., 20°C).

-

Measure the refractive index from the instrument's scale or digital readout.

-

-

Reporting: The refractive index is reported as a dimensionless number, often to four decimal places, along with the measurement temperature.

-

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. For solutions used in drug development and protein crystallization, it can influence wetting and interfacial phenomena.

-

Methodology: Pendant Drop Method.[7][10][22][23][24]

-

Apparatus: An optical tensiometer equipped with a camera, a light source, and a syringe for dispensing the drop.

-

Procedure:

-

A small drop of the this compound solution is formed at the tip of a vertically mounted needle.

-

The system captures a high-resolution image of the pendant drop.

-

The shape of the drop is determined by the balance between surface tension and gravity.

-

-

Calculation: Sophisticated software analyzes the drop's shape (profile) and fits it to the Young-Laplace equation to calculate the surface tension. The density of the liquid is required for this calculation.[7][10]

-

Logical Relationships of Physical Properties

The molecular structure of this compound dictates its macroscopic physical properties. The central pentaerythritol core provides a branch point for four poly(propylene oxide) chains.

The length of the propoxylate chains directly influences the average molecular weight, which in turn is a major determinant of the solution's viscosity. The branched nature of the molecule contributes to its viscous properties. The terminal hydroxyl groups on the propoxylate chains are responsible for its miscibility with water, a critical feature for its application as a crystallization agent in aqueous buffer solutions.[16]

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. infinitalab.com [infinitalab.com]

- 4. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. Pendant drop | KRÜSS Scientific [kruss-scientific.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. antpedia.com [antpedia.com]

- 10. biolinscientific.com [biolinscientific.com]

- 11. store.astm.org [store.astm.org]

- 12. Plastics & Polymer Lab - Dilute Solution Viscosity [plasticslab.com]

- 13. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 14. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]

- 15. ASTM D445 - eralytics [eralytics.com]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. store.astm.org [store.astm.org]

- 20. petrolube.com [petrolube.com]

- 21. matestlabs.com [matestlabs.com]

- 22. rheologylab.com [rheologylab.com]

- 23. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 24. physlab.org [physlab.org]

Synthesis and Purification of Pentaerythritol Propoxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of pentaerythritol propoxylate, a branched polyether polyol with increasing applications in research, particularly as a crystallization agent for proteins and in the development of drug delivery systems.[1][2][3][4] This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate understanding and replication in a laboratory setting.

Synthesis of this compound

The synthesis of this compound involves the base-catalyzed ring-opening polymerization of propylene oxide initiated by pentaerythritol. A common and effective method utilizes dimethyl amino ethanol as a catalyst, which offers advantages such as good color, high yield, and a narrow molecular weight distribution of the final product.[5]

Reaction Mechanism

The synthesis proceeds through the nucleophilic attack of the hydroxyl groups of pentaerythritol on the electrophilic carbon of the propylene oxide ring. The basic catalyst, dimethyl amino ethanol, deprotonates the hydroxyl groups of pentaerythritol, increasing their nucleophilicity and initiating the polymerization. The propoxylation occurs at the four hydroxyl sites of the pentaerythritol core, leading to the formation of a branched polyether polyol.

Experimental Protocol: Synthesis

A detailed method for the synthesis of this compound is adapted from patented procedures.[5]

Materials:

-

Pentaerythritol (PET)

-

Propylene oxide (PO)

-

Dimethyl amino ethanol (DMAE)

-

Inert gas (e.g., Nitrogen)

-

Reaction vessel equipped with a stirrer, heating mantle, temperature controller, and a port for the addition of reactants and inert gas.

Procedure:

-

Charge the reaction vessel with pentaerythritol and dimethyl amino ethanol.

-

Purge the vessel with an inert gas, such as nitrogen, to create an inert atmosphere.

-

Begin stirring the mixture at a rate of 50-100 rpm while heating to the reaction temperature of 110-140 °C.

-

Once the desired temperature is reached, continuously add propylene oxide to the reaction mixture while maintaining vigorous stirring (100-500 rpm).

-

Control the reaction temperature between 110-140 °C and the pressure between -0.095 to 0.35 MPa.

-

The reaction is typically carried out for 1 to 20 hours.[5]

-

Upon completion, the resulting product is a viscous liquid, this compound.

Purification of this compound

For research applications requiring high purity, the synthesized this compound must be purified to remove the catalyst, unreacted starting materials, and any side products. While some synthesis methods claim no post-treatment is necessary, achieving research-grade purity often requires further steps.[5] The primary impurities to be removed are the dimethyl amino ethanol catalyst and potentially low molecular weight oligomers.

Purification Strategy

A multi-step purification strategy is recommended, involving catalyst neutralization and removal by adsorption, followed by filtration.

Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Activated carbon

-

Diatomaceous earth

-

Anhydrous magnesium sulfate

-

Suitable filtration apparatus (e.g., Buchner funnel, filter press)

-

Vacuum oven

Procedure:

-

Catalyst Removal:

-

To the crude this compound, add 1-2% (w/w) of activated carbon. Activated carbon is a highly effective adsorbent for removing organic impurities and colored by-products.

-

Stir the mixture at 80-100 °C for 2-4 hours under a nitrogen atmosphere.

-

-

Filtration:

-

Allow the mixture to cool to 60-70 °C to reduce viscosity for easier filtration.

-

Add a filter aid, such as diatomaceous earth, to the mixture to prevent clogging of the filter medium.

-

Filter the mixture through a pre-heated filtration apparatus to remove the activated carbon and other solid impurities.

-

-

Drying:

-

Dry the purified this compound under vacuum at 80-100 °C to remove any residual moisture.

-

The final product should be a clear, viscous liquid.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Parameters

| Parameter | Value | Reference |

| Reactants | Pentaerythritol, Propylene Oxide | [5] |

| Catalyst | Dimethyl amino ethanol | [5] |

| Catalyst Loading | 0.1% - 0.5% of total reactant weight | [5] |

| Molar Ratio (PO:PET) | 4:1 to 9:1 | [5] |

| Reaction Temperature | 110 - 140 °C | [5] |

| Reaction Pressure | -0.095 - 0.35 MPa | [5] |

| Reaction Time | 1 - 20 hours | [5] |

| Expected Yield | >98% | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White crystalline solid (Pentaerythritol) | [6] |

| Appearance | Viscous liquid (this compound) | [3] |

| Molecular Formula | C(CH₂OH)₄ (Pentaerythritol) | [6] |

| Molar Mass | 136.15 g/mol (Pentaerythritol) | [6] |

| Melting Point | 260.5 °C (Pentaerythritol) | [6] |

| Boiling Point | >300 °C (this compound) | [3] |

| Density | 1.05 g/mL at 25 °C (this compound) | [3] |

Characterization

To confirm the identity and purity of the synthesized and purified this compound, various analytical techniques can be employed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present. The spectrum of pentaerythritol shows a broad peak for the hydroxyl (-OH) stretching vibrations in the range of 3200-3600 cm⁻¹ and C-H stretching vibrations around 2800-3000 cm⁻¹.[7] For the propoxylated product, the appearance of a strong C-O-C ether linkage band around 1100 cm⁻¹ and a decrease in the intensity of the -OH band would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure. In the ¹H NMR of pentaerythritol, the methylene protons (-CH₂-) typically appear as a singlet around 3-4 ppm.[7] For the propoxylated product, new signals corresponding to the propylene oxide units would be observed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and identify any volatile impurities. Derivatization may be necessary to analyze the polyhydroxy compounds by GC.[8][9][10]

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Overall workflow for the synthesis and purification of this compound.

References

- 1. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. CN102320936A - Synthesis method for pentaerythritol ethyoxyl or propyl compound - Google Patents [patents.google.com]

- 6. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 7. koyonchem.com [koyonchem.com]

- 8. researchgate.net [researchgate.net]

- 9. hrgc.eu [hrgc.eu]

- 10. STUDY OF GC ANALYSIS OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL [mat-test.com]

A Technical Guide to the Aqueous Solubility of Pentaerythritol Propoxylate in Buffered Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol propoxylate, a branched polyether polyol, is a versatile excipient with applications in drug formulation and protein crystallization. Its utility is often linked to its high aqueous solubility. This technical guide provides an in-depth overview of the solubility characteristics of this compound in various aqueous buffer systems commonly used in pharmaceutical and biological research. While specific quantitative solubility limits are not extensively documented in publicly available literature, this guide synthesizes existing information, outlines a comprehensive experimental protocol for determining solubility, and presents illustrative data to guide formulation development.

Introduction

This compound is a non-ionic polymer characterized by a central pentaerythritol core to which propylene oxide chains are attached. This structure imparts unique properties, including high water miscibility and a significant presence in protein crystallization reagents.[1][2][3] Understanding its solubility in different buffer systems is critical for researchers in drug development, as buffers are essential for maintaining pH and ensuring the stability of active pharmaceutical ingredients (APIs). This guide addresses the qualitative and procedural aspects of this compound solubility to aid in its effective application.

Physicochemical Properties

Before delving into solubility, it is essential to understand the basic physicochemical properties of this compound.

| Property | Value | Reference |

| Synonyms | This compound (5/4 PO/OH), this compound (17/8 PO/OH) | [] |

| CAS Number | 9051-49-4 | [] |

| Molecular Weight | Average Mn ~426 g/mol | [1][5] |

| Appearance | Viscous liquid | [1][5] |

| Density | Approximately 1.05 g/mL at 25 °C | [1][][5] |

| Boiling Point | >300 °C | [1][][5] |

| Water Solubility | Completely miscible | [2] |

Aqueous Solubility Profile

This compound is widely reported to be "completely miscible with water".[2] This high degree of aqueous solubility is a key attribute for its use in various applications, particularly in protein crystallization, where it is often used as a precipitant at concentrations ranging from 25-40%.[6][7]

Despite its high miscibility, the precise solubility limit in different buffer systems is not well-documented in peer-reviewed literature or technical data sheets. The interaction with various buffer salts at different pH values and ionic strengths could potentially influence its phase behavior. For practical purposes in formulation, it is often considered soluble to very high concentrations in common buffers such as phosphate, citrate, and Tris.

Illustrative Solubility Data

In the absence of specific experimental data from the literature, the following table provides a template for how such data would be presented. These hypothetical values are based on the understanding that this compound is highly soluble and are for illustrative purposes only.

| Buffer System (0.1 M) | pH | Temperature (°C) | Illustrative Solubility ( g/100 mL) |

| Phosphate Buffer | 5.0 | 25 | > 50 |

| 7.4 | 25 | > 50 | |

| 8.0 | 25 | > 50 | |

| Citrate Buffer | 4.0 | 25 | > 50 |

| 6.0 | 25 | > 50 | |

| Tris-HCl Buffer | 7.0 | 25 | > 50 |

| 8.5 | 25 | > 50 |

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound in a specific buffer, the following experimental protocol can be employed. This method is based on the equilibrium solubility determination method.

Materials

-

This compound

-

Buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate, Tris base, HCl)

-

Deionized water

-

Analytical balance

-

pH meter

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or a validated titration method.

Procedure

-

Buffer Preparation : Prepare a stock solution of the desired buffer (e.g., 0.1 M Phosphate Buffer) at the target pH.

-

Sample Preparation : Add an excess amount of this compound to a known volume of the prepared buffer in a series of sealed vials.

-

Equilibration : Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, centrifuge the vials at high speed to separate the undissolved solute from the saturated solution.

-

Sample Analysis : Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase and analyze the concentration of this compound using a validated analytical method such as HPLC-RID/ELSD.

-

Data Analysis : Calculate the concentration of this compound in the saturated solution. The solubility is expressed in g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

While highly miscible, certain factors could theoretically influence the behavior of this compound in buffered solutions:

-

Temperature : The solubility of most liquids in liquids is not strongly dependent on temperature, but phase separation can occur at higher or lower temperatures.

-

pH : As a non-ionic compound, the solubility of this compound is expected to be largely independent of pH.

-

Ionic Strength : High concentrations of salts in the buffer could potentially lead to "salting-out" effects, though this is less common for highly miscible non-ionic polymers.

Conclusion

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]

- 3. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (5/4 PO/OH) average Mn 426 9051-49-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentaerythritol Propoxylate: A Technical Safety Guide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the safety data for pentaerythritol propoxylate, a branched polymer frequently utilized as a crystallization agent.[1][2][3] The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.

Core Safety Information

This compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 and is not considered a dangerous substance according to Directive 67/548/EEC.[4] Consequently, it does not require hazard labeling.[4][5] According to assessments, this substance is not considered a PBT (Persistent, Bioaccumulative and Toxic) or a vPvB (very Persistent and very Bioaccumulative) substance.[5] It also does not contain any endocrine-disrupting chemicals at a concentration of ≥ 0.1%.[5]

Hazard Identification and Response Workflow

The following diagram outlines the logical workflow for identifying and responding to potential hazards associated with this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H20O6[6] |

| Molecular Weight | 212.24 g/mol [6] |

| Appearance | Viscous liquid[1][7] |

| Density | 1.05 g/mL at 25 °C[1][2][3][4][7][] |

| Boiling Point | >300 °C[1][2][3][7][] |

| Flash Point | 192 °C (377.6 °F) - closed cup[1][7] |

| Auto-ignition Temperature | 365 °C[4] |

| Water Solubility | Completely miscible[4] |

| Refractive Index | n20/D 1.464[1][7] |

Toxicological and Ecotoxicological Data

This compound has been determined to not be readily biodegradable, with a result of 51%.[4]

| Test | Species | Result | Guideline |

| Acute toxicity to fish (LC0) | Danio rerio (zebra fish) | >= 100 mg/l (96 h) | OECD Test Guideline 203[4] |

| Acute toxicity to daphnia (EC50) | Daphnia magna (Water flea) | > 100 mg/l (48 h) | OECD Test Guideline 202[4] |

| Acute toxicity to algae (EC0) | Desmodesmus subspicatus | >= 100 mg/l (72 h) | OECD Test Guideline 201[4] |

Based on available data, the substance is not classified as acutely toxic, a skin or eye irritant, a respiratory or skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant.[5] It is also not classified as a specific target organ toxicant for single or repeated exposure.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies cited in the safety data sheets are not publicly available. The provided information references standardized OECD guidelines, which can be accessed for detailed methodologies.

Handling and Storage

Precautions for Safe Handling:

-

Ensure adequate local and general ventilation in work areas.[5]

-

Wash hands thoroughly after handling.[5]

-

Avoid eating, drinking, and smoking in work areas.[5]

-

Remove contaminated clothing and protective equipment before entering eating areas.[5]

-

Preventive skin protection with barrier creams or ointments is recommended.[5]

Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep containers tightly closed.[4]

-

The material is stable under normal ambient and anticipated storage and handling conditions.[5]

First-Aid Measures

General Advice:

-

In case of doubt or if symptoms persist, seek medical advice.[5]

-

Remove the affected person from the danger area and keep them warm, still, and covered.[5]

-

Immediately take off all contaminated clothing.[5]

-

If the person is unconscious, place them in the recovery position. Never give anything by mouth to an unconscious person.[4][5][9]

Specific Measures:

-

If Inhaled: Move the person into fresh air. If breathing is irregular or has stopped, provide artificial respiration and seek immediate medical assistance.[4][5][9]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[4][5]

-

In Case of Eye Contact: Remove contact lenses if present and easy to do. Rinse copiously with clean, fresh water for at least 10 minutes, holding the eyelids apart.[5]

-

If Swallowed: Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Fire-Fighting Procedures: Fight fire with normal precautions from a reasonable distance.[5] Coordinate firefighting measures with the surrounding environment.[5] Do not allow firefighting water to enter drains or water courses.[5]

-

Protective Equipment: In case of fire and/or explosion, do not breathe fumes.[5] Wear a self-contained breathing apparatus if necessary.[4]

Personal Protection

The following personal protective equipment (PPE) is recommended when handling this compound:

-

Eye/Face Protection: Wear eye and face protection.[5] Safety glasses or goggles that comply with NIOSH (US) or EN 166 (EU) standards are recommended.[4]

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[4][5] Check for leaks and impermeability before use.[5]

-

Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[5]

-

Body Protection: No specific requirements are listed, but good industrial hygiene practices should be followed.

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the selection process for appropriate PPE.

References

- 1. 丙氧化季戊四醇 (5/4 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound CAS#: 9051-49-4 [m.chemicalbook.com]

- 3. This compound | 9051-49-4 [chemicalbook.com]

- 4. This compound | CAS#:9051-49-4 | Chemsrc [chemsrc.com]

- 5. chemos.de [chemos.de]

- 6. This compound | C8H20O6 | CID 16212716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ペンタエリトリトールプロポキシラート(17/8 PO/OH) average Mn ~426 | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

The Theoretical Basis and Practical Application of Pentaerythritol Propoxylate in Macromolecular Crystallography

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol propoxylate (PEP) has emerged as a valuable and versatile tool in the field of macromolecular crystallography. It is a branched-chain polymer that serves as both a precipitant and a cryoprotectant, offering unique advantages over traditional reagents like polyethylene glycol (PEG).[1][2][3][4] This guide provides a comprehensive overview of the theoretical principles underpinning the use of PEP, detailed experimental protocols for its application, and a summary of its physicochemical properties to aid researchers in optimizing their crystallization experiments.

The primary challenge in X-ray crystallography is the production of well-ordered, diffraction-quality crystals. The choice of precipitant is a critical variable in this process.[1][3][4] PEP has proven effective in yielding high-quality crystals for proteins that have been resistant to crystallization using conventional methods.[1][2][3] Its unique molecular architecture and dual functionality streamline the experimental workflow and can lead to superior diffraction data.

Theoretical Basis for Using this compound

The efficacy of PEP in protein crystallization can be attributed to its distinct molecular structure and resulting physicochemical properties.

The Significance of a Branched Polymer Structure

PEP consists of a central pentaerythritol core from which four propoxylate chains extend, creating a star-shaped, branched polymer.[1][2][3][4] This architecture contrasts with the linear structure of polyethylene glycols (PEGs), which are more commonly used as polymeric precipitants. This structural difference has several important implications for protein crystallization:

-

Reduced Crystallinity and Increased Solubility: Branched polymers like PEP tend to have lower crystallinity and higher solubility compared to their linear counterparts of similar molecular weight. This is because the branches interfere with the close packing of the polymer chains.

-

Altered Intermolecular Interactions: The three-dimensional shape of PEP can influence protein-protein contacts in the crystal lattice in a manner different from linear polymers. This can create novel crystal packing arrangements that may be more favorable for certain proteins.

-

Flexibility: The branched structure provides a degree of conformational flexibility that may aid in stabilizing the protein in a conformation amenable to crystallization.

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Comparison of Linear and Branched Polymer Structures"

Mechanism of Action as a Precipitant

Like other polymeric precipitants, PEP functions by the principle of macromolecular crowding or excluded volume. By occupying a significant volume in the aqueous solution, PEP effectively reduces the amount of solvent available to hydrate the protein molecules. This decrease in the protein's solubility drives the system towards supersaturation, a prerequisite for nucleation and crystal growth. The unique branched structure of PEP can modulate the kinetics and thermodynamics of this process, potentially leading to the formation of more ordered crystals.

Dual Functionality as a Cryoprotectant

A significant advantage of using PEP is its intrinsic cryoprotective properties.[1][2][3][4] During X-ray data collection, crystals are typically flash-cooled to cryogenic temperatures (around 100 K) to minimize radiation damage.[5] This process can cause the formation of crystalline ice, which can damage the crystal lattice and degrade diffraction quality. Cryoprotectants are therefore essential to facilitate the formation of a vitrified, or glassy, state of the solvent.

When PEP is used as the precipitant, it is often present in the crystallization mother liquor at a high enough concentration (typically 25-45%) to also serve as a cryoprotectant.[1][2][3][6] This eliminates the need for a separate crystal soaking step in a cryoprotectant solution, which can sometimes damage delicate crystals. This dual functionality simplifies the experimental workflow and can improve the reproducibility of results.[1][2][3][4]

Physicochemical and Quantitative Data

Physicochemical Properties of this compound Variants

Several variants of PEP are commercially available, differing primarily in their average molecular weight, which is determined by the length of the propoxylate chains. The choice of PEP variant can influence the outcome of crystallization experiments.

| Property | PEP 426 | PEP 629 |

| Average Molecular Weight (Da) | ~426 | ~629 |

| Form | Viscous liquid | Viscous liquid |

| Density (at 25 °C) | ~1.05 g/mL | - |

| Refractive Index (n20/D) | ~1.464 | - |

| Boiling Point | >300 °C | >300 °C |

| Solubility in Water | Miscible | Miscible |

Data compiled from various sources.

Case Studies and Quantitative Crystallization Data

While the success of any crystallization trial is protein-dependent, PEP has been successfully used to crystallize a number of proteins, often where other precipitants have failed.

| Protein | PEP Variant & Concentration | Crystal System & Space Group | Unit Cell Parameters (Å) | Diffraction Resolution (Å) | Reference |

| Salmonella enterica PrpD protein | PEP 426 (25-40%) | Orthorhombic, C222₁ | a=73.2, b=216.4, c=214.3 | > 2.0 | [1][2][3][4] |

| SFTSV Gc ectodomain | PEP 426 (45% v/v) | - | - | - | [6] |

| Unnamed protein | PEP (35%) | - | - | Poorly diffracting | [7] |

Experimental Protocols

The following protocols provide a general framework for using PEP in crystallization experiments. Optimization will likely be required for each specific protein.

Initial Screening using the Hanging-Drop Vapor Diffusion Method

This method is a common starting point for screening crystallization conditions.[1]

Materials:

-

Purified protein solution (typically 5-15 mg/mL in a suitable buffer)

-

This compound stock solutions (e.g., 50% w/v of PEP 426 and PEP 629 in water or a buffer)

-

24-well crystallization plates

-

Siliconized glass cover slips

-

Pipettes and tips

-

Sealing grease or tape

Procedure:

-

Prepare a reservoir solution in the wells of the crystallization plate containing the desired concentration of PEP and any necessary salts or buffers. A typical starting screen might vary the PEP concentration from 20-45%.

-

Pipette 1 µL of the purified protein solution onto the center of a siliconized cover slip.

-

Pipette 1 µL of the reservoir solution into the protein drop. Avoid introducing bubbles.

-

Carefully invert the cover slip and place it over the corresponding well, sealing it with grease or tape.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over a period of days to weeks.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Hanging-Drop Vapor Diffusion Workflow with PEP"

Cryoprotection and Crystal Mounting

As PEP also functions as a cryoprotectant, the procedure for preparing crystals for data collection is often simplified.

Procedure for Direct Freezing:

-

Once crystals have reached a suitable size, carefully remove the cover slip from the crystallization plate.

-

Using a cryo-loop that is slightly larger than the crystal, gently scoop the crystal out of the drop.

-

Quickly plunge the loop containing the crystal directly into liquid nitrogen or a cold nitrogen gas stream.

-

Store the frozen crystal in liquid nitrogen until ready for data collection.

Procedure for Stepwise Cryoprotection (if needed): In some cases, particularly if the PEP concentration in the drop is on the lower end, a gradual increase in cryoprotectant concentration may be beneficial to prevent crystal cracking.

-

Prepare a cryoprotectant solution consisting of the original mother liquor supplemented with a higher concentration of PEP (e.g., an additional 5-10%).

-

Transfer the crystal from the growth drop into a drop of the cryoprotectant solution.

-

Allow the crystal to soak for a short period (e.g., 10-30 seconds).

-

Mount the crystal on a cryo-loop and flash-cool in liquid nitrogen.

Logical Framework for Using this compound

The decision to use PEP in a crystallization screen can be guided by several factors. The following decision tree illustrates a logical approach to incorporating PEP into your experimental design.

Troubleshooting and Optimization

-

Problem: No crystals, only clear drops. The precipitant concentration may be too low. Increase the concentration of PEP in the reservoir.

-

Problem: Amorphous precipitate. The precipitant and/or protein concentration may be too high. Try lowering the concentration of one or both.

-

Problem: Small, poorly formed crystals. The nucleation rate may be too high. Try lowering the temperature or the precipitant concentration. Seeding from existing microcrystals can also be effective.

-

Problem: Crystals crack upon freezing. If direct freezing is causing damage, try the stepwise cryoprotection protocol by soaking the crystal in a solution with a slightly higher PEP concentration before freezing.[5][8][9]

Conclusion

This compound is a powerful tool in the crystallographer's arsenal. Its unique branched-chain structure offers an alternative to traditional linear polymers, providing a different chemical space to explore for inducing protein crystallization. The added benefit of its cryoprotective properties simplifies the experimental workflow and can enhance the quality of diffraction data. By understanding the theoretical basis of its function and employing systematic screening and optimization strategies, researchers can leverage the advantages of PEP to tackle challenging crystallization problems and advance their structural biology research.

References

- 1. raymentlab.biochem.wisc.edu [raymentlab.biochem.wisc.edu]

- 2. This compound: a new crystallization agent and cryoprotectant induces crystal growth of 2-methylcitrate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. home.ccr.cancer.gov [home.ccr.cancer.gov]

- 9. people.mbi.ucla.edu [people.mbi.ucla.edu]

Methodological & Application

Application Notes and Protocols for Protein Crystallization with Pentaerythritol Propoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol propoxylate (PEP) is a branched polymer precipitant that has emerged as a valuable tool in macromolecular crystallography.[1][2][3] Its unique chemical properties, distinct from traditional precipitants like polyethylene glycols (PEGs), make it particularly effective for crystallizing proteins that have proven recalcitrant to other methods.[1][2][3] PEPs are available in various molecular weights, offering a spectrum of physicochemical properties to explore during crystallization screening.[1] A notable advantage of PEP is its dual function as a cryoprotectant, often allowing for the direct cryo-cooling of crystals from the mother liquor, which simplifies the experimental workflow.[1][2][3]

These application notes provide a comprehensive guide to using this compound for protein crystallization, including initial screening strategies and subsequent optimization protocols.

Data Presentation

Table 1: Exemplary Crystallization Conditions with this compound

| Protein | This compound (PEP) Concentration | Additional Reagents | pH | Method | Crystal Properties | Reference |

| Salmonella enterica PrpD | 25-40% (w/v) PEP 426 | Not specified | Not specified | Hanging-drop vapor diffusion | Orthorhombic, C222₁, diffracts beyond 2.0 Å | [1][2][3] |

| MtGlnK1 | 35% (w/v) PEP (17/8 PO/OH) | 100 mM MES, 200 mM Ammonium Sulfate | 6.5 | Sitting-drop vapor diffusion | Hexagonal rods | |

| Unnamed Protein | 35% (v/v) PEP | 0.2 M Potassium Acetate | No buffer | Not specified | Small rod-like crystals | |

| SFTSV Gc ectodomain | 45% (vol/vol) PEP 426 | 0.1 M Sodium Acetate | 4.6 | Sitting-drop vapor diffusion | Not specified | [4] |

Table 2: Composition of a Commercial Pentaerythritol-Based Screening Kit (JBScreen Pentaerythritol)

| Component | Description |

| Precipitants | This compound 426 (5/4 PO/OH), this compound 629 (17/8 PO/OH), Pentaerythritol ethoxylate 270 (3/4 EO/OH), Pentaerythritol ethoxylate 797 (15/4 EO/OH) |

| Precipitant Concentrations | Varied across the screen |

| pH Range | Four different pH values are screened |

| Salts | Conditions with and without the addition of Magnesium Chloride, Ammonium Sulfate, and Potassium Chloride |

This screen is designed to systematically evaluate different pentaerythritol polymers at various concentrations and pH values, with and without the presence of common salts.[5]

Experimental Workflows and Protocols

The general workflow for protein crystallization using this compound follows the established principles of vapor diffusion methods. The process begins with an initial screening to identify promising crystallization conditions, followed by optimization of these "hits" to obtain diffraction-quality crystals.

Protocol 1: Initial Screening using the Hanging-Drop Vapor Diffusion Method

This protocol is adapted from standard crystallization screening procedures and is suitable for use with commercial screens like the JBScreen Pentaerythritol or custom-made screening solutions.

Materials:

-

Purified protein solution (5-15 mg/mL as a starting point)

-

This compound screening kit or individual stock solutions

-

24- or 96-well crystallization plates

-

Siliconized glass cover slips

-